Cas no 82925-02-8 (4-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethylaniline)

4-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethylaniline structure
82925-02-8 structure
Nome del prodotto:4-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethylaniline
Numero CAS:82925-02-8
MF:C19H24N2O2
MW:312.406064987183
MDL:MFCD04974539
CID:708640
PubChem ID:10041227

4-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethylaniline Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenamine,4-[2-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]-
    • 4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]benzenamine
    • 4-[2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolinyl)ethyl]aniline
    • 4-[2-(6,7-Dimethoxy-1,2,3,4-Tetrahydro-2-Isoquinolinyl)Ethyl]Aniline
    • 4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)aniline
    • 4-[2-(3,4-DIHYDRO-6,7-DIMETHOXY-2(1H)-ISOQUINOLINYL)ETHYL]-BENZENAMINE
    • 4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]aniline
    • 4-[2-(1,2,3,4-Tetrahydro-6,7-dimethoxy-2-isoquinolinyl)ethyl]-benzenamine
    • 4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-ethyl]phenylamine
    • 4-<2-(1,2,3,4-tetrahydro-6,7-dimethoxy-2-isoquinolyl)ethyl>benzenamine
    • 6,7-dimethoxy-2-(4-aminophenethyl)-1,2,3,4-tetrahydroisochinoline
    • 6,7-dimethoxy-2-(4-aminophenethyl)-1,2,3,4-tetrahydroisoquinoline
    • F9995-0459
    • 4-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethylaniline
    • 4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]benzenamine (ACI)
    • [4-[2-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]amine
    • 4-[2-(6,7-dimethoxy-3,4-dihydro-1h-isoquinolin-2-yl)-ethyl]-phenylamine
    • AC-13016
    • 82925-02-8
    • SCHEMBL2771882
    • DGOOLMGPMIHRFY-UHFFFAOYSA-N
    • DB-006604
    • 4-[2-(1,2,3,4-tetrahydro-6,7-dimethoxy-2-isoquinolyl)ethyl]benzenamine
    • SY283311
    • DTXSID60434665
    • AKOS000814157
    • MFCD04974539
    • 4-(2-(6,7-DIMETHOXY-3,4-DIHYDROISOQUINOLIN-2(1H)-YL)ETHYL)BENZENAMINE)
    • CS-0006980
    • 4-(2-(6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-yl)-ethyl)-benzenamine
    • AS-40405
    • 4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]aniline
    • MDL: MFCD04974539
    • Inchi: 1S/C19H24N2O2/c1-22-18-11-15-8-10-21(13-16(15)12-19(18)23-2)9-7-14-3-5-17(20)6-4-14/h3-6,11-12H,7-10,13,20H2,1-2H3
    • Chiave InChI: DGOOLMGPMIHRFY-UHFFFAOYSA-N
    • Sorrisi: O(C)C1C(OC)=CC2CCN(CCC3C=CC(N)=CC=3)CC=2C=1

Proprietà calcolate

  • Massa esatta: 312.183778g/mol
  • Carica superficiale: 0
  • XLogP3: 3
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta legami ruotabili: 5
  • Massa monoisotopica: 312.183778g/mol
  • Massa monoisotopica: 312.183778g/mol
  • Superficie polare topologica: 47.7Ų
  • Conta atomi pesanti: 23
  • Complessità: 357
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1

Proprietà sperimentali

  • Densità: 1.132
  • Punto di ebollizione: 473.704°C at 760 mmHg
  • Punto di infiammabilità: 240.288°C
  • Indice di rifrazione: 1.592
  • Solubilità: Soluble in dichloromethane, ethyl acetate and methanol.
  • PSA: 47.72000
  • LogP: 3.40590

4-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethylaniline Informazioni sulla sicurezza

4-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethylaniline Dati doganali

  • CODICE SA:2933499090
  • Dati doganali:

    Codice doganale cinese:

    2933499090

    Panoramica:

    2933499090. altri composti contenenti chinolina o sistema di anelli isochinolina [ma non fusi ulteriormente]. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933499090. altri composti contenenti nella struttura un sistema di anelli chinolina o isochinolina (anche idrogenati), non fusi ulteriormente. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

4-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethylaniline Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
D955833-5g
4-[2-(3,4-DIHYDRO-6,7-DIMETHOXY-2(1H)-ISOQUINOLINYL)ETHYL]-BENZENAMINE
82925-02-8 98%
5g
$560 2024-06-07
Life Chemicals
F9995-0459-10μmol
4-[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]aniline
82925-02-8
10μmol
$69.0 2023-09-07
Life Chemicals
F9995-0459-15mg
4-[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]aniline
82925-02-8
15mg
$89.0 2023-09-07
Life Chemicals
F9995-0459-25mg
4-[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]aniline
82925-02-8
25mg
$109.0 2023-09-07
Life Chemicals
F9995-0459-5mg
4-[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]aniline
82925-02-8
5mg
$69.0 2023-09-07
TRC
D449070-50mg
4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]benzenamine
82925-02-8
50mg
$ 75.00 2023-09-07
TRC
D449070-100mg
4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]benzenamine
82925-02-8
100mg
$98.00 2023-05-18
eNovation Chemicals LLC
D955833-250mg
4-[2-(3,4-DIHYDRO-6,7-DIMETHOXY-2(1H)-ISOQUINOLINYL)ETHYL]-BENZENAMINE
82925-02-8 98%
250mg
$130 2024-06-07
Alichem
A189007008-1g
4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)aniline
82925-02-8 95%
1g
$200.90 2023-09-01
Alichem
A189007008-5g
4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)aniline
82925-02-8 95%
5g
$628.32 2023-09-01

4-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethylaniline Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Solvents: Ethanol ;  3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  4 h, pH 2, rt → 78 °C
2.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  18 h, rt → 82 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Dichloromethane ;  48 h, rt
Riferimento
Structure-Based Discovery of Pyrimidine Aminobenzene Derivatives as Potent Oral Reversal Agents against P-gp- and BCRP-Mediated Multidrug Resistance
Qiu, Qianqian; et al, Journal of Medicinal Chemistry, 2021, 64(9), 6179-6197

Metodo di produzione 2

Condizioni di reazione
1.1 Solvents: Ethanol ;  3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  4 h, reflux
2.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  17 h, reflux
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Dichloromethane ;  24 h, rt
Riferimento
Designed P-glycoprotein inhibitors with triazol-tetrahydroisoquinoline-core increase doxorubicin-induced mortality in multidrug resistant K562/A02 cells
Kairuki, Mutta; et al, Bioorganic & Medicinal Chemistry, 2019, 27(15), 3347-3357

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  overnight, reflux
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  overnight, 40 bar, rt
Riferimento
Tariquidar-related triazoles as potent, selective and stable inhibitors of ABCG2 (BCRP)
Antoni, Frauke; et al, European Journal of Medicinal Chemistry, 2020, 191,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Sodium iodide Solvents: Dimethylformamide ;  12 h, 100 °C
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Tetrahydrofuran ;  18 h, rt
Riferimento
Discovery of Encequidar, First-in-Class Intestine Specific P-glycoprotein Inhibitor
Smolinski, Michael P. ; et al, Journal of Medicinal Chemistry, 2021, 64(7), 3677-3693

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Zinc ,  Hydrochloric acid Solvents: Methanol ,  Water ;  6 - 7 h, rt
1.2 Reagents: Water ;  rt
1.3 Reagents: Sodium carbonate Solvents: Water ;  pH 8, rt
Riferimento
The effect and mechanistic study of encequidar on reversing the resistance of SW620/AD300 cells to doxorubicin
Zhang, Hang; et al, Biochemical Pharmacology (Amsterdam, 2022, 205,

Metodo di produzione 6

Condizioni di reazione
1.1 Solvents: Ethanol ;  3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  4 h, reflux
2.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  17 h, reflux
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Dichloromethane ;  24 h, rt
Riferimento
Discovery of aromatic amides with triazole-core as potent reversal agents against P-glycoprotein-mediated multidrug resistance
Qiu, Qianqian; et al, Bioorganic Chemistry, 2019, 90,

4-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethylaniline Raw materials

4-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethylaniline Preparation Products

Fornitori consigliati
atkchemica
(CAS:82925-02-8)4-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethylaniline
CL14805
Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:82925-02-8)4-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethylaniline
A840474
Purezza:99%
Quantità:1g
Prezzo ($):188.0